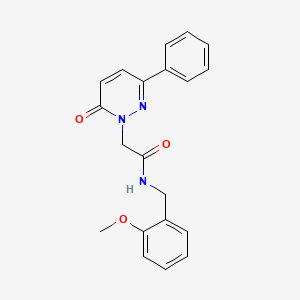

N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-26-18-10-6-5-9-16(18)13-21-19(24)14-23-20(25)12-11-17(22-23)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXPLULIXPFNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of pyridazinones, characterized by a unique structure that includes a pyridazine ring, an acetamide group, and a methoxybenzyl substituent. This structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry aimed at developing anti-inflammatory and analgesic agents.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 349.4 g/mol. The presence of functional groups such as the methoxy group and the phenyl substituent enhances its chemical reactivity and biological interactions, making it a subject of interest in pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O3 |

| Molecular Weight | 349.4 g/mol |

| Solubility | Moderate (dependent on solvent) |

The biological activity of this compound is primarily linked to its interaction with formyl peptide receptors (FPRs), which are G protein-coupled receptors found on various immune cells. Activation of FPRs can trigger cellular responses such as chemotaxis and activation of immune cells, suggesting potential therapeutic applications in inflammatory conditions .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as anti-inflammatory agents. Notable findings include:

- Anti-inflammatory Activity : Studies have demonstrated that pyridazinone derivatives can inhibit lipopolysaccharide-induced nuclear factor kappa B (NF-kB) activity, a critical pathway in inflammatory responses. This inhibition may lead to reduced expression of pro-inflammatory cytokines .

- COX Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. In vitro studies suggest that it may exhibit selective COX-2 inhibition, which is desirable for minimizing gastric side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Preliminary studies indicate varying degrees of antimicrobial activity among related pyridazinone compounds, suggesting potential applications in treating infections.

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

Study 1: Inhibition of NF-kB Activity

In this study, the compound was tested for its ability to inhibit NF-kB activation in human macrophages exposed to lipopolysaccharides. Results indicated a significant reduction in NF-kB activity at concentrations as low as 10 µM, suggesting its potential as an anti-inflammatory agent.

Study 2: COX Inhibition Profile

The compound was compared with standard NSAIDs like celecoxib and indomethacin in terms of COX inhibition. The IC50 values were determined as follows:

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | 15.50 | High |

| Celecoxib | 17.79 | Reference |

| Indomethacin | 220 | Low |

These findings indicate that this compound may offer better selectivity towards COX-2 compared to traditional NSAIDs, potentially leading to fewer side effects .

Scientific Research Applications

Scientific Research Applications

This compound shows promise in several areas of scientific research, including:

Medicinal Chemistry

- Investigated for its anti-inflammatory and analgesic properties.

- Potential use in developing new therapeutic agents for pain management and inflammatory diseases.

Anticancer Research

- Preliminary studies suggest activity against various cancer cell lines, indicating potential as an anticancer agent.

- Further research is necessary to elucidate its efficacy and safety profiles in vivo.

Enzyme Inhibition Studies

- Explored as a potential inhibitor for specific enzymes related to metabolic disorders and cancer progression.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives similar to N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% in some cases .

Case Study 2: Anti-inflammatory Properties

Research indicates that pyridazine derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects, warranting further investigation into its anti-inflammatory mechanisms.

Case Study 3: Enzyme Inhibition

Studies on related compounds have shown promising results in inhibiting enzymes associated with metabolic diseases, suggesting that this compound might also exhibit such activity .

Q & A

Q. What are the common synthetic routes for preparing pyridazinone-based acetamides like N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

Methodological Answer: Pyridazinone-acetamide derivatives are typically synthesized via multi-step protocols:

- Step 1: Substitution reactions on nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) with alcohols like 2-pyridinemethanol under alkaline conditions to form intermediates .

- Step 2: Reduction of nitro groups to amines using iron powder under acidic conditions .

- Step 3: Condensation of the amine intermediate with cyanoacetic acid or substituted acetates using coupling agents (e.g., ethyl bromoacetate with K₂CO₃ in methanol) .

- Step 4: Final functionalization via acetylation or alkylation. For example, ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate is hydrolyzed to the corresponding acid using NaOH/HCl .

Q. How are spectroscopic techniques (NMR, MS) applied to characterize this compound?

Methodological Answer:

- ¹H NMR: Key signals include δ 2.23–2.27 ppm for methyl groups (pyridazinone or benzyl substituents), δ 3.8–4.2 ppm for methoxy protons, and δ 6.5–8.2 ppm for aromatic protons. The acetamide NH proton appears as a broad singlet near δ 10–12 ppm .

- MS: High-resolution ESI-MS confirms molecular weight. For example, compound 8c (a structural analog) shows [M+H]⁺ at m/z 528.2740 .

Advanced Research Questions

Q. How do structural modifications at the pyridazinone ring or acetamide side chain influence anti-inflammatory activity?

Methodological Answer:

- Substituent Effects: Replacing the 3-phenyl group with a 4-bromophenyl moiety (as in compound 71 ) enhances COX-2 inhibition, while methoxybenzyl groups improve solubility and bioavailability .

- Side Chain Optimization: Extending the acetamide chain (e.g., from methyl to propyl) increases steric bulk, potentially altering receptor binding. For example, compound 84 (propanamide derivative) showed reduced activity compared to 71 , suggesting a steric threshold .

- Contradictions: Some analogs with electron-withdrawing groups (e.g., nitro) exhibit conflicting activity profiles in vitro vs. in vivo, possibly due to metabolic instability .

Q. What computational strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- DFT Calculations: Used to predict electron distribution and reactive sites. For example, studies on pyridazinone analogs revealed that the 6-oxo group is critical for hydrogen bonding with target proteins .

- Molecular Docking: Identifies binding modes with enzymes like COX-2 or PRMT5. Compound 26 (a related pyridazinone) showed strong interaction with PRMT5’s substrate-binding pocket via its chloro and methyl groups .

- SAR Analysis: Systematic variation of substituents (e.g., methoxy vs. methylthio) clarifies activity trends. For instance, methoxybenzyl derivatives exhibit higher metabolic stability than methylthio analogs .

Q. How can researchers address low yields in the final acetylation step of pyridazinone-acetamide synthesis?

Methodological Answer:

- Catalyst Optimization: Use coupling agents like EDCI/HOBt instead of traditional acid chlorides to reduce side reactions. Compound 8a achieved 99.9% yield under optimized NaOH/HCl conditions .

- Microwave-Assisted Synthesis: Reduces reaction time and improves purity. A similar method for phenoxazine derivatives achieved 85% yield in 30 minutes vs. 12 hours conventionally .

- Purification Techniques: Gradient column chromatography (e.g., hexane/EtOAc) or recrystallization in ethanol/water mixtures enhances purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.